molecular formula C5H9F3O4S B046570 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate CAS No. 121559-53-3

2-Methoxyethyl 2,2,2-trifluoroethanesulfonate

Cat. No. B046570
M. Wt: 222.19 g/mol
InChI Key: DISXNVGIQYXZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2,2,2-trifluoroethanesulfonate, also known as Methyl 2,2,2-trifluoroethyl ether sulfonate, is an organic compound with the molecular formula C5H8F3O4S. It is a colorless liquid that is widely used in scientific research for its unique properties.

Mechanism Of Action

2-Methoxyethyl 2,2,2-trifluoroethanesulfonate reacts with hydroxyl groups to form a sulfonate ester. This reaction is reversible and can be used to protect hydroxyl groups during organic synthesis. The sulfonate ester can be removed using a mild base such as sodium bicarbonate or potassium carbonate.

Biochemical And Physiological Effects

2-Methoxyethyl 2,2,2-trifluoroethanesulfonate has no known biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in lab experiments include its high yield synthesis, its ability to protect hydroxyl groups, and its mild reaction conditions. The limitations include its high cost and its limited availability.

Future Directions

There are several future directions for the use of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate in scientific research. These include its use in the synthesis of complex organic molecules, its use as a coupling agent for the preparation of peptides, and its use in the preparation of sulfonate esters for use in drug discovery. Additionally, the development of new synthetic methods for the preparation of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate may lead to its increased use in scientific research.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2,2,2-trifluoroethanesulfonate involves the reaction of 2-methoxyethanol with trifluoroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature and the product is obtained in high yield.

Scientific Research Applications

2-Methoxyethyl 2,2,2-trifluoroethanesulfonate is widely used in scientific research as a reagent for the protection of hydroxyl groups in organic synthesis. It is also used as a coupling agent for the synthesis of peptides and as a reagent for the preparation of sulfonate esters.

properties

CAS RN

121559-53-3

Product Name

2-Methoxyethyl 2,2,2-trifluoroethanesulfonate

Molecular Formula

C5H9F3O4S

Molecular Weight

222.19 g/mol

IUPAC Name

2-methoxyethyl 2,2,2-trifluoroethanesulfonate

InChI

InChI=1S/C5H9F3O4S/c1-11-2-3-12-13(9,10)4-5(6,7)8/h2-4H2,1H3

InChI Key

DISXNVGIQYXZRE-UHFFFAOYSA-N

SMILES

COCCOS(=O)(=O)CC(F)(F)F

Canonical SMILES

COCCOS(=O)(=O)CC(F)(F)F

synonyms

2,2,2-trifluoroethane sulfonyl-monomethoxypolyethylene glycol
TMPEG
tresyl-monomethoxy-PEG

Origin of Product

United States

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